molecular formula C6H9NO4S B7767886 Aniline sulphate CAS No. 2424-53-5

Aniline sulphate

Cat. No.: B7767886
CAS No.: 2424-53-5
M. Wt: 191.21 g/mol
InChI Key: NTOLGSSKLPLTDW-UHFFFAOYSA-N
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Description

Aniline sulfate (CAS 542-16-5) is an organic salt formed by the reaction of aniline (C₆H₅NH₂) with sulfuric acid. It has the molecular formula C₆H₉NO₄S and a molecular weight of 191.205 g/mol. Key properties include:

  • Density: 1.38 g/cm³
  • Boiling Point: 184.4°C
  • Melting Point: -6°C
  • Appearance: Fine reddish-brown crystalline powder with a characteristic odor .

Aniline sulfate is hygroscopic and highly soluble in water, with decomposition occurring in aqueous solutions to form sulfuric acid and aniline. It is classified under GHS hazard categories GHS05 (corrosive), GHS06 (toxic), GHS08 (health hazard), and GHS09 (environmental hazard), necessitating stringent handling protocols .

Properties

IUPAC Name

aniline;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C6H7N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NTOLGSSKLPLTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2424-53-5, 29961-02-2, 542-16-5, 62-53-3 (Parent)
Details Compound: Benzenamine, sulfate (2:1)
Record name Benzenamine, sulfate (1:1)
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Details Compound: Benzenamine, sulfate (2:1)
Record name Benzenamine, homopolymer, sulfate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Details Compound: Benzenamine, sulfate (2:1)
Record name Benzenamine, sulfate (2:1)
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Details Compound: Benzenamine, sulfate (2:1)
Record name Aniline sulphate (1:1)
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Details Compound: Benzenamine, sulfate (2:1)
Record name Aniline sulphate
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DSSTOX Substance ID

DTXSID90942445
Record name Sulfuric acid--aniline (1/1)
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Molecular Weight

191.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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CAS No.

20305-50-4, 2424-53-5
Record name Benzenamine, sulfate
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Record name Aniline sulphate (1:1)
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Record name Aniline sulphate
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Record name Sulfuric acid--aniline (1/1)
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Record name Aniline sulphate (1:1)
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Preparation Methods

Catalytic Sulfonation Using Metal Hydrogen Sulfates

A patent (CN105481735A) describes a novel catalytic approach for synthesizing aniline-2-sulfonic acid, wherein aniline sulphate forms as an intermediate . The method employs metal hydrogen sulfates (e.g., sodium pyrosulfate, Na2S2O7Na_2S_2O_7) as catalysts under controlled conditions:

Reaction Conditions :

  • Temperature : 170–210°C

  • Time : 15–20 hours

  • Molar Ratio : Aniline:sulfuric acid:catalyst = 1:1:1.2

C6H5NH2+H2SO4Na2S2O7C6H4(NH2)SO3H+H2OC6H5NH2 + H2SO4 \xrightarrow{Na2S2O7} C6H4(NH2)SO3H + H_2O

Key Advantages :

  • Yield : >95% for the final sulfonic acid product.

  • Reusability : The catalyst is recoverable via evaporation of aqueous filtrates.

  • Waste Reduction : Closed-loop recycling minimizes environmental impact.

This method highlights the dual role of sulfuric acid as both a reactant and a protonating agent, with the metal hydrogen sulfate facilitating electrophilic aromatic substitution .

Kinetic and Mechanistic Insights in Concentrated Sulfuric Acid

A kinetic study of aniline sulphonation in 99.99–102.3% H2SO4H_2SO_4 revealed that the reaction proceeds via electrophilic attack by H3S2O7+H_3S_2O_7^+ on the anilinium cation :

C6H5NH3++H3S2O7+C6H4(NH3+)SO3H+H2S2O7C6H5NH3^+ + H3S2O7^+ \rightarrow C6H4(NH3^+)SO3H + H2S2O_7

Experimental Findings :

  • Temperature Dependence : At 25°C, the reaction favors meta- and para-sulfonation, with ortho-isomers constituting <2% of products.

  • Rate Law : First-order dependence on anilinium sulphate concentration.

  • Solvent Effects : Increased sulfuric acid concentration enhances the electrophilicity of H3S2O7+H_3S_2O_7^+, accelerating sulphonation.

These insights underscore the importance of acid strength and reaction milieu in directing substitution patterns .

Comparative Analysis of Preparation Methods

Method Reactants Conditions Catalyst Yield Key Feature
Acid-Base NeutralizationAniline, H2SO4H_2SO_4Room temperatureNoneHigh (assumed)Simple, no by-products
Sulphonation IntermediateAniline, H2SO4H_2SO_4180–200°CNoneNot specifiedForms transient intermediate
Catalytic SulfonationAniline, H2SO4H_2SO_4170–210°C, 15–20 hNa2S2O7Na_2S_2O_7>95%High yield, recyclable catalyst
Kinetic StudyAnilinium sulphate25°C, concentrated acidNoneN/AMechanistic insight into sulphonation

Industrial Applications and Environmental Considerations

This compound’s primary industrial use lies in dyestuff manufacturing, where it serves as a precursor to sulfonic acids. The catalytic method is particularly advantageous for large-scale production due to its high efficiency and reduced waste. Environmental concerns associated with traditional sulphonation routes (e.g., nitro reduction and halogenation) are mitigated through closed-loop systems and catalyst recovery.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

Aniline sulfate reacts with copper(II) salts (e.g., CuSO₄, CuCl₂, CuBr₂) in aqueous solutions to form copper(II)-aniline complexes rather than conductive polyaniline composites, as previously hypothesized. Key findings include:

  • Product Characterization :

    • SEM/Raman/FTIR : Confirmed non-conductive, non-polymeric complexes with Cu(II) centers coordinated to aniline ligands .

    • EPR Spectroscopy : Validated the paramagnetic nature of Cu(II) in the products .

  • Reaction Conditions :

    Copper SaltSolventProduct Conductivity
    CuSO₄H₂O<10⁻⁶ S/cm
    CuCl₂H₂O<10⁻⁶ S/cm
    CuBr₂H₂O<10⁻⁶ S/cm

Oxidative Polymerization

Aniline sulfate participates in oxidative polymerization under acidic conditions, often yielding polyaniline (PANI) derivatives:

  • Silver Nitrate Acceleration :

    • Reagents : Aniline sulfate + AgNO₃ + p-phenylenediamine (accelerator).

    • Products : PANI-silver composites with conductivity up to 6100 S/cm .

    • Mechanism : p-Phenylenediamine reduces induction time from months to minutes by stabilizing radical intermediates .

  • Electrochemical Oxidation :

    • Initial stages at pH 1 involve protonated aniline forming phenazine-like oligomers, detected via FTIR (1445 cm⁻¹, 1415 cm⁻¹) and Raman spectroscopy (1370 cm⁻¹) .

Catalytic Pathways

The synthesis of aniline via benzene amination on Ni(111) surfaces involves two mechanisms:

  • Langmuir-Hinshelwood :

    • Steps : C–H activation of benzene → C–N bond formation with NH₂.

    • Thermodynamics : ΔH = +24.5 kcal/mol (endothermic) .

  • Rideal-Eley :

    • Steps : Adsorbed benzene reacts with gas-phase NH₃.

    • Thermodynamics : ΔG = −6.8 kcal/mol (exergonic) .

Stability and Decomposition

  • Thermal Stability : Stable under normal conditions but decomposes at elevated temperatures to release SOₓ, NOₓ, and CO .

  • Hydrolytic Sensitivity : Reacts with strong bases (e.g., NaOH) to regenerate aniline and sulfate ions .

Scientific Research Applications

Chemical Synthesis

Aniline sulfate serves as a precursor in the synthesis of various chemical compounds. It is particularly important in the production of:

  • Dyes and Pigments : Aniline derivatives are widely used in dye manufacturing. Aniline sulfate can be converted into sulfanilic acid, which is a key intermediate for azo dyes. These dyes are essential in textile and food industries due to their vibrant colors and stability .
  • Pharmaceuticals : Aniline sulfate can be transformed into various pharmaceutical compounds. For instance, it is involved in the synthesis of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug .

Environmental Applications

Aniline sulfate also plays a role in environmental science, particularly in wastewater treatment:

  • Microbial Community Dynamics : Studies have shown that aniline influences microbial communities involved in sulfate reduction processes. In laboratory settings, increasing concentrations of aniline have been found to affect the performance of bioreactors designed for treating high-sulfate wastewater. The presence of aniline alters the microbial community structure, favoring sulfate-reducing bacteria (SRB) such as Desulfomicrobium, which are crucial for bioremediation efforts .
  • Toxicity Assessment : Aniline sulfate is recognized for its toxicity, which necessitates careful monitoring in industrial applications. Its toxicological profile includes adverse effects on aquatic organisms and potential health risks to humans .

Analytical Chemistry

In analytical chemistry, aniline sulfate finds use as a reagent:

  • Detection of Lignin : A 1% solution of aniline sulfate is employed as a reagent for detecting lignin in mechanical pulp paper. This application is significant in the paper industry, where lignin content can influence the quality and properties of paper products. The reaction produces distinct color changes depending on the type of fiber present .
  • Titration Methods : Aniline sulfate has been utilized in titration methods to analyze mixtures containing acetanilid and acetphenetidin. This application demonstrates its role in pharmaceutical analysis and quality control .

Case Studies

  • Wastewater Treatment Case Study :
    • A laboratory-scale expanded granular sludge bed reactor was employed to study the effects of aniline on microbial communities involved in sulfate reduction. The study revealed that high concentrations of aniline led to the accumulation of volatile fatty acids, which adversely affected the performance of the bioreactor, highlighting the need for careful management of aniline concentrations in wastewater treatment processes .
  • Colorimetric Analysis Case Study :
    • In a series of experiments focused on paper quality assessment, aniline sulfate was used to detect lignin content. The results showed that different types of fibers produced distinct color reactions when treated with aniline sulfate, confirming its utility as a reliable reagent in quality control processes within the paper industry .

Mechanism of Action

The mechanism by which aniline sulphate exerts its effects is primarily through its interaction with other chemicals. In the detection of lignin, for example, this compound reacts with lignin-containing fibers to produce a yellow color, indicating the presence of lignin. This reaction involves the formation of a complex between this compound and lignin, which is detectable by its distinct color change.

Comparison with Similar Compounds

Phosphate Salts of Aniline

Aniline forms several phosphate salts, which differ in stoichiometry and crystallinity:

Compound Formula Key Properties Reference
Pyrophosphate of Aniline C₆H₇N·H₄P₂O₇ - Carbon: 39.00%, Hydrogen: 5.45%, Phosphoric acid: 36.85%
- Forms white silky needles; hygroscopic and acidic in solution.
Metaphosphate of Aniline C₆H₇N·HPO₃ - Analogous to sodium metaphosphate
- Non-crystalline; transforms into common phosphate upon boiling.
Tribasic Phosphate (C₆H₇N)₃·PO₄ - Contains three equivalents of aniline
- Poor crystallinity; decomposes in water.

Key Differences :

  • Acidity : Pyrophosphates are more acidic (pH < 3) compared to sulfates (pH ~4–5).
  • Stability : Aniline sulfate is more stable in aqueous solutions than phosphate salts, which hydrolyze into phosphoric acid and aniline .

Sulfonate Derivatives

Sulfonate derivatives of aniline exhibit distinct structural and functional properties:

Compound Formula Applications Reference
Aniline-3-beta-ethyl sulfonyl sulfate-6-sulfonic acid C₈H₁₀N₂O₇S₂ - Intermediate in drug synthesis
- Used in dyes and specialty materials.
Sulfanilic Acid C₆H₇NO₃S - Precursor for azo dyes
- Water-soluble sulfonic acid derivative.

Comparison :

  • Solubility : Sulfonic acids like sulfanilic acid are more water-soluble than aniline sulfate due to the polar -SO₃H group.
  • Reactivity : Sulfonate derivatives undergo electrophilic substitution more readily than sulfate salts, making them versatile in organic synthesis .

Doped Triglycine Sulfate (TGS) Crystals

Aniline-doped triglycine sulfate (TGS) crystals are used in ferroelectrics and infrared detectors:

Property Pure TGS Aniline-Doped TGS Reference
Crystal Structure Monoclinic below 49°C Reduced symmetry due to dopant asymmetry
Raman Spectral Lines Sharp peaks Broadened peaks
Curie Temperature 49°C Slightly elevated (data pending)

Impact of Doping :

  • Aniline incorporation increases crystal hardness and reduces domain mobility, enhancing thermal stability for detector applications .

Biological Activity

Aniline sulfate, a salt derived from aniline, has garnered attention for its biological activities and potential applications in various fields, including medicine and environmental science. This article explores the biological activity of aniline sulfate, focusing on its antimicrobial properties, toxicological effects, and interactions with biological systems.

Overview of Aniline Sulfate

Aniline sulfate is formed by the reaction of aniline with sulfuric acid, resulting in a compound that retains the functional properties of aniline while exhibiting different solubility and reactivity characteristics. This compound is often used in chemical synthesis and has implications in pharmacology due to its interactions with biological systems.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of aniline sulfate and related compounds. For instance, a series of benzylated intermediates derived from salicylanilide were tested against Staphylococcus aureus , revealing significant antibacterial activity .

Table 1: Antimicrobial Activity of Aniline Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Aniline sulfateStaphylococcus aureus>256 µg/mL
Benzylated derivativesVarious strains>256 µg/mL
Salicylanilide derivativesStaphylococcus aureus<10 µg/mL

This table summarizes the varying effectiveness of different aniline derivatives against bacterial strains. Notably, while aniline sulfate itself showed limited activity, derivatives like salicylanilide exhibited potent antibacterial effects.

Toxicological Effects

The toxicological profile of aniline and its salts, including aniline sulfate, has been extensively studied. An evaluation statement highlighted that exposure to aniline can lead to significant health risks, including carcinogenicity and methaemoglobinemia, where hemoglobin is altered to a form that cannot carry oxygen effectively .

Key Toxicological Findings:

  • Carcinogenic Potential : Occupational exposure to aniline has been linked to bladder cancer through several case-control studies.
  • Toxicokinetics : Aniline is well absorbed via oral, dermal, and inhalation routes, with absorption rates varying between species .
  • Health Effects : Chronic exposure can lead to systemic toxicity affecting red blood cells and spleen function.

Biological Mechanisms

The biological mechanisms through which aniline sulfate exerts its effects are multifaceted. Research indicates that it may influence cellular processes by modulating oxidative stress pathways and interacting with various cellular targets.

Case Study: Enhanced Degradation by Desulfatiglans anilini

A notable case study involved the sulfate-reducing bacterium Desulfatiglans anilini , which demonstrated enhanced degradation of aniline in anaerobic conditions. This organism utilizes aniline as a carbon source, indicating potential bioremediation applications for environments contaminated with aromatic amines .

Q & A

Q. What are the key chemical reactions involving aniline sulphate in organic synthesis?

this compound reacts with concentrated sulfuric acid upon heating to form sulphanilic acid (p-aminobenzene sulfonic acid), a critical intermediate in dye synthesis . It also serves as a precursor for polyaniline production when oxidized with iodine, yielding conductive polymers with crystallinity and electrical properties comparable to traditional methods .

Q. How can this compound be distinguished from other aniline salts (e.g., hydrochloride) in laboratory settings?

Specific ion tests are employed:

  • Sulphate detection : Add BaCl₂ in dilute HCl to produce a white BaSO₄ precipitate .
  • Chloride detection : Use AgNO₃ to form AgCl precipitates in hydrochloride salts . IR spectroscopy further distinguishes salts via NH stretching bands (3100–3500 cm⁻¹) and SO₄²⁻ vibrational modes .

Q. What are the solubility characteristics of this compound in aqueous and organic solvents?

this compound is miscible in water but immiscible in non-polar solvents. Solubility tests show it forms white precipitates in concentrated H₂SO₄ and reacts with NaOH to release aniline .

Advanced Research Questions

Q. What experimental design strategies optimize the photocatalytic degradation of aniline derivatives using sulfate-based catalysts?

The Box-Behnken design (BBD) efficiently optimizes parameters like catalyst loading (e.g., 0.5 g/L MnFe₂O₄/Zn₂SiO₄), pH (neutral), and irradiation time. This approach achieved 95% aniline degradation under simulated solar radiation, validated via pseudo-first-order kinetics . Radical trapping experiments identified hydroxyl radicals (•OH) as primary reactive species .

Q. How do computational studies enhance the understanding of this compound’s electronic structure and reactivity?

Density functional theory (DFT) reveals geometric and electronic changes during redox processes. For example, aniline trications exhibit a 5.15 eV energy barrier when transitioning from neutral to charged states, explaining stability under high-energy conditions . Coupled with mass spectrometry, these models validate fragmentation pathways observed experimentally .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Multi-technique characterization resolves discrepancies:

  • IR/Raman : Hydration effects on sulfate hydrogen bonding are studied under controlled humidity .
  • XPS : Synchrotron-based analysis clarifies oxidation states in polyaniline composites .
  • XRD : Confirms crystallinity differences between iodine-mediated and traditional synthesis routes .

Q. How can researchers mitigate experimental variability in toxicological assays involving this compound?

Standardize protocols:

  • Use gloveboxes with HEPA filtration to prevent airborne exposure .
  • Dissolve in 0.1 M PBS (pH 6.8) to avoid precipitation .
  • Validate biomarkers (e.g., hemoglobin adducts) via LC-MS/MS for specificity .

Methodological Guidelines

  • Synthesis Optimization : For polyaniline synthesis, iodine-mediated oxidation in ethanol reduces toxicity compared to dichloromethane .
  • Analytical Validation : Combine AgNO₃/BaCl₂ tests with FTIR to confirm sulfate presence .
  • Photocatalytic Studies : Use BBD to model interactions between pH, catalyst dose, and irradiation intensity .
  • Computational Modeling : Employ DFT to predict transition states and validate with experimental mass spectrometry .

Data Contradictions and Resolutions

Contradiction Resolution Reference
Variability in NH stretching bands (IR)Control humidity during analysis to account for sulfate hydration effects.
Discrepancies in polyaniline conductivityUse iodine as a dopant to standardize crystallinity and electrical properties.
Inconsistent degradation kineticsApply BBD to isolate variables (e.g., pH, catalyst loading).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aniline sulphate
Reactant of Route 2
Aniline sulphate

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